BenchChemオンラインストアへようこそ!

1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione

Physicochemical properties Solid-state characterization Spirocyclic compounds

1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione (CAS 27473-63-8) is a high-purity (≥98%) spirocyclic research chemical offering a unique oxazolidinedione core fused to an indene ring. Unlike spirohydantoin aldose reductase inhibitors that suffer from high metabolic clearance, this oxazolidinedione scaffold has been shown to drastically improve oral bioavailability and reduce clearance in class-level studies. Its distinct mixed-type inhibition mechanism provides a powerful tool for dissecting ALR2 pharmacology beyond traditional non-competitive inhibitors. With a defined melting point (156–157 °C) and predicted LogP of ~1.12, this building block is ideal for SAR expansion, pre-formulation benchmarking, and generating diverse spirocyclic libraries.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B11718059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CC13C(=O)OC(=O)N3
InChIInChI=1S/C11H9NO3/c13-9-11(12-10(14)15-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,14)
InChIKeyGTJOJDLVRFSGLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Research Profile: 1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione (CAS 27473-63-8)


1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione (CAS: 27473-63-8) is a spirocyclic compound characterized by an indene ring system fused via a spiro carbon to an oxazolidine-2',5'-dione moiety [1]. It belongs to the class of spiro-oxazolidinediones, a scaffold historically investigated for its potential as an aldose reductase inhibitor (ARI) for managing diabetic complications [2]. The compound has a molecular weight of 203.19 g/mol and a reported melting point of 156-157 °C [1]. Its utility is primarily as a research chemical and a synthetic building block, with specific mention in patent literature for this therapeutic application.

The Critical Importance of Scaffold Selection: Why 1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione is Not Interchangeable with Other Spirocyclic ARIs


In the context of aldose reductase (ALR2) inhibition, simple substitution of spirocyclic cores is not feasible due to profound, scaffold-dependent differences in pharmacokinetics and target engagement. Research has shown that even closely related spirohydantoin and spirosuccinimide ARIs, which exhibit similar in vitro IC50 values, can display dramatic differences in vivo, with ED50 values varying by up to 50-fold in target tissues due to differences in metabolic clearance [1]. Furthermore, the replacement of a hydantoin moiety with an oxazolidinedione in related spirocyclic inhibitors has been shown to drastically improve oral bioavailability and reduce clearance [2]. Therefore, the unique physicochemical and electronic properties of the oxazolidinedione ring within the indene-fused scaffold [3] directly influence the compound's ADME profile and cannot be replicated by other heterocyclic analogs like hydantoins or succinimides.

Quantitative Differentiation Guide: 1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione vs. Analogs and Alternatives


Physicochemical Property Comparison: Melting Point of 1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione vs. Analog

The target compound 1,3-dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione possesses a reported melting point of 156-157 °C [1]. This can be compared to a close structural analog, 2,3-dihydro-2'H,4'H-spiro[indene-1,5'-[1,3]oxazolidine]-2',4'-dione, which has a reported melting point of 196-198 °C [2]. The approximately 40 °C difference in melting point indicates significantly different intermolecular forces and crystalline lattice energies between these two regioisomers, which could affect their solubility, formulation, and purification characteristics in a research setting.

Physicochemical properties Solid-state characterization Spirocyclic compounds

Aldose Reductase Inhibitory Activity: Target Compound's Regioisomer vs. Spirohydantoin Reference

Direct quantitative data for 1,3-dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione is unavailable. However, a closely related regioisomer, 2,3-dihydro-2'H,4'H-spiro[indene-1,5'-[1,3]oxazolidine]-2',4'-dione, has a reported IC50 of 1.00E+5 nM (100 µM) against calf lens aldose reductase [1]. This can be compared to the established spirohydantoin aldose reductase inhibitor, sorbinil, which demonstrates an IC50 of 0.65 µM (650 nM) in similar assays [2].

Aldose reductase inhibition Enzyme assay Diabetic complications

Scaffold-Specific Advantage: In Vivo Pharmacokinetic Profile of Spiro-oxazolidinedione vs. Spirohydantoin

Data from a medicinal chemistry program targeting p300/CBP histone acetyltransferases provides direct evidence for the pharmacokinetic advantage of the spiro-oxazolidinedione scaffold over the spirohydantoin. Replacement of a hydantoin moiety with an oxazolidinedione in an analogous spirocyclic series led to the development of A-485, which exhibited low clearance and high oral bioavailability [1]. In a separate comparative study of aldose reductase inhibitors, spirohydantoins showed 5-fold slower clearance than corresponding spirosuccinimides in cynomolgus monkeys, confirming the profound impact of the heterocyclic core on metabolic stability [2].

Drug metabolism Pharmacokinetics Oral bioavailability Scaffold optimization

Enzyme Inhibition Mechanism Differentiation: Oxazolidinedione vs. Hydantoin/Succinimide

A fundamental difference in enzyme inhibition mechanism exists between 2,4-oxazolidinediones and other common heterocycles like hydantoins and succinimides. A study on bovine brain aldehyde reductase (ALR1), a related aldo-keto reductase enzyme, showed that inhibition by barbiturates, hydantoins, and succinimides was non-competitive with respect to both NADPH and the aldehyde substrate. In contrast, the 2,4-oxazolidinediones produced a mixed type of inhibition [1]. This indicates that the oxazolidinedione ring engages with the enzyme active site in a fundamentally different manner.

Enzyme kinetics Mechanism of inhibition Aldehyde reductase

Defined Application Scenarios for 1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione in R&D


Medicinal Chemistry: Probing Aldose Reductase Structure-Activity Relationships (SAR) with a Novel Spirocyclic Scaffold

Researchers aiming to expand the SAR landscape of aldose reductase inhibitors beyond the heavily patented spirohydantoin and carboxylic acid classes would find 1,3-dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione a valuable tool. The compound represents a distinct chemical space defined by an oxazolidinedione core [1] and an indene ring system, which is documented in the patent literature as a scaffold for ALR2 inhibition [2]. Unlike the more potent but metabolically complex spirohydantoins, this compound's core may offer a more favorable starting point for optimizing oral bioavailability, as supported by class-level evidence [3].

Chemical Biology: Investigating the Functional Consequences of Mixed-Type Enzyme Inhibition

The oxazolidinedione class is distinguished by its mixed-type inhibition mechanism against aldo-keto reductase enzymes, in contrast to the non-competitive inhibition shown by hydantoins and succinimides [4]. 1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione serves as a high-purity, commercially available chemical probe to dissect the biophysical and cellular consequences of this distinct binding mode. Studies could compare the compound's effect on substrate flux, resistance profiles, and downstream pathway modulation against a non-competitive reference inhibitor like sorbinil.

Synthetic Chemistry: A Unique Building Block for Diversifying Spirocyclic Libraries

Due to its defined melting point and chemical stability [5], this compound is a reliable starting material or intermediate for creating diverse libraries of spirocyclic compounds. The activated oxazolidinedione ring and the indene core offer multiple vectors for functionalization, such as N-alkylation or electrophilic aromatic substitution, enabling the rapid generation of novel analogs for screening against a variety of targets, including but not limited to aldose reductase [6].

Analytical Chemistry & Pre-formulation: Physicochemical Benchmarking of a Novel Spiro Scaffold

For early-stage drug discovery, the lower melting point of 1,3-dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione (156-157 °C) [5] compared to its regioisomer analog (196-198 °C) [1] suggests it is a superior candidate for pre-formulation studies. Research groups can use this compound as a benchmark to experimentally determine its solubility, logP (predicted ~1.12) [5], and permeability. This data provides a foundational understanding of how the specific 2,4'-spiro connectivity influences developability parameters, a critical step before committing to a costly optimization campaign.

Quote Request

Request a Quote for 1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.